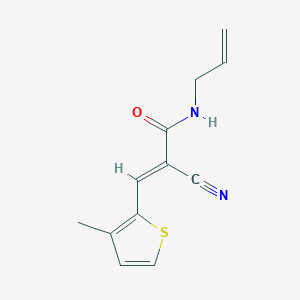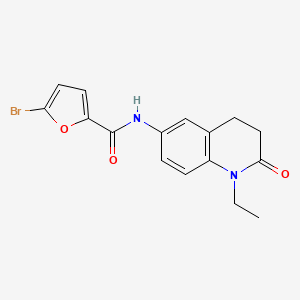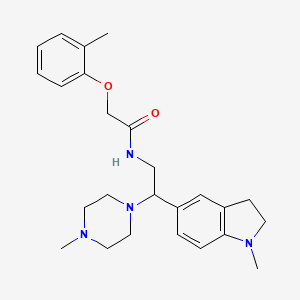![molecular formula C10H12BrNO2 B2501355 N-[2-(4-bromophenoxy)ethyl]acetamide CAS No. 924829-94-7](/img/structure/B2501355.png)
N-[2-(4-bromophenoxy)ethyl]acetamide
Vue d'ensemble
Description
“N-[2-(4-bromophenoxy)ethyl]acetamide” is a chemical compound with the molecular formula C10H12BrNO2 . It is related to other compounds such as Ethyl 2-(2-bromophenyl)acetamide and N-[2-(4-Bromophenoxy)ethyl]-N,N-diethylamine .
Synthesis Analysis
The compound can be synthesized in a good yield and characterized by different spectroscopic techniques (1 H, 13 CNMR, and LC-MS). The structure is then confirmed by X-ray diffraction (XRD) studies . The synthesis involves studying the effects of biologically active synthetic, semi-synthetic, and natural compounds based on molecular interactions in terms of molecular structure with activated functional groups or its unique physicochemical properties involved .Molecular Structure Analysis
The XRD data confirms that the crystal structure is orthorhombic with space group of Pca2 1. The intermolecular interactions (N-H … O and N-H … Cg) inside the molecule stabilize the crystal structure . The existence of these intermolecular interactions are computed by the Hirshfeld surfaces (HS) and two-dimensional (2D) fingerprints plot analysis .Chemical Reactions Analysis
The title compound, N-(2-aminophenyl)-2-(4-bromophenoxy) acetamide ©, was synthesized in a good yield and characterized by different spectroscopic techniques (1 H, 13 CNMR, and LC-MS) and finally, the structure was confirmed by X-ray diffraction (XRD) .Applications De Recherche Scientifique
Anti-Cancer Drug Development
N-[2-(4-bromophenoxy)ethyl]acetamide has been studied for its potential use in the development of anti-cancer drugs . The compound was synthesized and characterized using different spectroscopic techniques, and its structure was confirmed by X-ray diffraction (XRD) studies . The study involved examining the effects of biologically active synthetic, semi-synthetic, and natural compounds based on molecular interactions in terms of molecular structure with activated functional groups or its unique physico-chemical properties involved .
Drug Design
The compound is used in drug design, an integrated and developing system that portends an era of novel and safe tailored drugs . It involves studying the effects of biologically active compounds based on molecular interactions in terms of molecular structure with activated functional groups or its unique physico-chemical properties involved .
Docking Analysis
The compound has been used in docking analysis, a method which predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex . The ligand-receptor complexes were then superimposed over each other .
DFT Studies
N-[2-(4-bromophenoxy)ethyl]acetamide has been used in Density Functional Theory (DFT) studies . DFT is a computational quantum mechanical modelling method used in physics, chemistry and materials science to investigate the electronic structure of many-body systems .
Crystallography
The crystal structure of N-[2-(4-bromophenoxy)ethyl]acetamide has been studied . The structure is stabilized mainly through intermolecular N—H…O hydrogen bonds .
Chemical Synthesis
N-[2-(4-bromophenoxy)ethyl]acetamide is used in chemical synthesis . It’s available for purchase from chemical suppliers, indicating its use in various chemical reactions .
Propriétés
IUPAC Name |
N-[2-(4-bromophenoxy)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-8(13)12-6-7-14-10-4-2-9(11)3-5-10/h2-5H,6-7H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUKXEBVTXADABW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCOC1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-bromophenoxy)ethyl]acetamide | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-(3-Trifluoromethyl-phenylsulfamoyl)-phenyl]-acrylic acid](/img/structure/B2501273.png)
![6-(2-Fluorophenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2501275.png)

![Rac-(1R,5R)-bicyclo[3.1.0]hexan-1-amine hydrochloride](/img/structure/B2501279.png)
![N-(1-cyanopropyl)-2-{[(pyridin-4-yl)methyl]sulfanyl}acetamide](/img/structure/B2501281.png)
![N-[4-({2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}amino)phenyl]acetamide](/img/structure/B2501283.png)
![N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)benzo[d]oxazol-2-amine](/img/structure/B2501285.png)
![5-(2-furyl)-2-[(4-methylpiperidin-1-yl)acetyl]-1',3'-diphenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole](/img/structure/B2501286.png)
![N-(5-chloro-2-methoxyphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2501287.png)

![3-(thiophen-2-ylmethyl)-1-(4-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2501290.png)

![8-(4-fluorophenyl)-N-(2-methoxybenzyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2501295.png)